molecular formula C12H12N2O3 B11966293 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 19310-63-5

2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B11966293
CAS No.: 19310-63-5
M. Wt: 232.23 g/mol
InChI Key: UHGNGGISEFEZHE-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a cyano group and a dimethoxyphenyl group attached to an acrylamide backbone. It has garnered attention due to its interesting photophysical properties and its potential use in optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to the presence of the cyano and dimethoxyphenyl groups, which influence its electronic structure. The compound can undergo photoinduced electron transfer, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-hydroxyphenyl)acrylamide
  • 2-Cyano-3-(4-ethoxyphenyl)acrylamide
  • 2-Cyano-3-(3,4,5-trimethoxyphenyl)acrylamide

Uniqueness

2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide stands out due to its unique combination of the cyano and dimethoxyphenyl groups, which confer distinct photophysical properties. This makes it particularly suitable for applications in optoelectronics and as a fluorescent probe .

Properties

CAS No.

19310-63-5

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)

InChI Key

UHGNGGISEFEZHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OC

Origin of Product

United States

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